molecular formula C10H16O B13303910 1-Ethynyl-3,5-dimethylcyclohexan-1-ol

1-Ethynyl-3,5-dimethylcyclohexan-1-ol

Cat. No.: B13303910
M. Wt: 152.23 g/mol
InChI Key: JOMYYVFVGFZKPU-UHFFFAOYSA-N
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Description

1-Ethynyl-3,5-dimethylcyclohexan-1-ol is a high-purity organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . This chemical, classified as a tertiary alcohol bearing an ethynyl group, is provided as a building block for research and development purposes only . The presence of both a hydroxy group and a carbon-carbon triple bond in its molecular structure, as represented by the SMILES string OC1(C#C)CC(C)CC(C)C1, makes it a versatile intermediate for various synthetic transformations . Compounds with similar 1-ethynyl-cyclohexanol scaffolds are of significant interest in organic synthesis and have been investigated for their utility in the synthesis of fragrances and other specialty chemicals . Researchers can leverage its functional groups for further chemical modifications, including coupling reactions or serving as a precursor in multi-step synthesis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-ethynyl-3,5-dimethylcyclohexan-1-ol

InChI

InChI=1S/C10H16O/c1-4-10(11)6-8(2)5-9(3)7-10/h1,8-9,11H,5-7H2,2-3H3

InChI Key

JOMYYVFVGFZKPU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C#C)O)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Ethynyl 3,5 Dimethylcyclohexan 1 Ol

Retrosynthetic Analysis of the 1-Ethynyl-3,5-dimethylcyclohexan-1-ol Framework

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in This approach allows for the identification of key bond disconnections and strategic transformations.

Strategic Disconnections for the Cyclohexane (B81311) Core

The primary disconnection in the retrosynthetic analysis of this compound involves the bond between the hydroxyl-bearing carbon and the ethynyl (B1212043) group. This leads back to the precursor ketone, 3,5-dimethylcyclohexanone (B1585822). This disconnection is strategically sound as it simplifies the target molecule to a more readily accessible starting material. The formation of the carbon-carbon bond between the ketone and the ethynyl group is a well-established transformation. pharmacy180.com

Another key aspect of the retrosynthetic strategy is the consideration of the cyclohexane ring itself. The disubstituted cyclohexane ring can be conceptually broken down further. For instance, a Diels-Alder reaction is a powerful tool for forming six-membered rings. youtube.com While not the most direct route for this specific target, it represents a valid retrosynthetic pathway for substituted cyclohexanes in general.

Introduction of the Ethynyl Moiety

The introduction of the ethynyl group is a critical step in the synthesis. This is typically achieved through the alkynylation of a ketone. wikipedia.org Specifically, the reaction of an acetylide with a ketone is a common and effective method for forming propargyl alcohols. In the case of this compound, this involves the reaction of 3,5-dimethylcyclohexanone with an acetylene (B1199291) equivalent.

The process, often referred to as ethynylation when acetylene itself is used, involves the formation of a metal acetylide intermediate. wikipedia.org This can be accomplished using various reagents, including alkali metal amides, such as lithium amide, in liquid ammonia (B1221849) or other suitable solvents. google.com The acetylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form the desired tertiary alcohol.

Stereoselective Installation of Methyl Substituents

Achieving stereocontrol in the synthesis of the 3,5-dimethylcyclohexanone precursor is crucial. This can be approached through various methods, including the use of chiral starting materials, stereoselective catalysts, or by separating diastereomers at an appropriate stage. The choice of synthetic route for the ketone precursor will ultimately dictate the stereochemical outcome of the final product.

Carbon-Carbon Bond Formation Reactions for Cyclohexanol (B46403) Scaffolds

The construction of the core structure of this compound relies on robust carbon-carbon bond-forming reactions.

Alkynylation Reactions for Tertiary Alcohol Formation

The key carbon-carbon bond-forming reaction in the synthesis of this compound is the alkynylation of 3,5-dimethylcyclohexanone. This reaction falls under the broader class of nucleophilic additions to carbonyl compounds.

The general reaction involves the deprotonation of a terminal alkyne, such as acetylene, to form a potent nucleophile. This acetylide then adds to the carbonyl group of the ketone. Subsequent protonation of the resulting alkoxide yields the tertiary alcohol. libretexts.org

Several methods can be employed for this transformation:

Grignard Reagents: Ethynylmagnesium bromide, a Grignard reagent, can be used to introduce the ethynyl group. masterorganicchemistry.com

Lithium Acetylides: Formed by the reaction of acetylene with a strong base like n-butyllithium, lithium acetylides are highly reactive nucleophiles. wikipedia.org

Sodium or Potassium Acetylides: These can be generated in liquid ammonia and are effective for the ethynylation of ketones.

The choice of reagent and reaction conditions can influence the yield and selectivity of the reaction.

Cyclization Approaches to Substituted Cyclohexane Rings

While the direct alkynylation of a pre-existing cyclohexanone (B45756) is the most straightforward approach, the synthesis of the substituted cyclohexane ring itself can be achieved through various cyclization strategies. These methods are particularly important when specific stereoisomers are desired.

Some relevant cyclization reactions include:

Diels-Alder Reaction: This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a powerful method for forming six-membered rings with good stereocontrol. youtube.com

Intramolecular Aldol (B89426) Condensation: A suitably substituted acyclic precursor can undergo an intramolecular aldol reaction to form a cyclohexenone, which can then be further modified.

Robinson Annulation: This is a classic method for the formation of a six-membered ring onto an existing ketone, creating a bicyclic system which can then be cleaved to a monocyclic cyclohexane derivative.

The selection of a particular cyclization approach would depend on the availability of starting materials and the desired stereochemical outcome for the methyl groups.

Advanced Functional Group Interconversions

The bifunctional nature of this compound, possessing both a tertiary alcohol and a terminal alkyne, allows for a diverse range of chemical transformations. These functional groups can be manipulated selectively to generate a variety of molecular architectures.

The tertiary propargylic alcohol moiety in this compound is a versatile functional group that can undergo several important transformations, most notably rearrangement reactions. nih.govscilit.com Propargylic alcohols are known to rearrange under acidic or metal-catalyzed conditions to form α,β-unsaturated carbonyl compounds. researchgate.net

The Meyer-Schuster rearrangement, which typically occurs under acidic conditions, involves a 1,3-hydroxyl shift to yield an α,β-unsaturated ketone. researchgate.net Another significant reaction is the Rupe rearrangement, which also takes place in the presence of acids and results in the formation of an α,β-unsaturated ketone through a different mechanistic pathway. scilit.com Transition-metal catalysis, employing complexes of gold, silver, or ruthenium, can facilitate these rearrangements under milder conditions, often with greater selectivity. nih.govnih.gov

Beyond rearrangements, the tertiary alcohol can be subject to substitution reactions, although these are often more challenging than with primary or secondary alcohols. It can also be converted into other functional groups, such as halides or ethers, under specific conditions.

Table 1: Selected Transformations of the Tertiary Alcohol Group
Reaction TypeTypical Reagents/CatalystsResulting Functional GroupReference
Meyer-Schuster RearrangementStrong acids (e.g., H₂SO₄, TsOH)α,β-Unsaturated Ketone researchgate.net
Rupe RearrangementAcids (e.g., formic acid), Hg(II) saltsα,β-Unsaturated Ketone scilit.com
Catalytic RearrangementAu(I), Ag(I), Ru(II) complexesα,β-Unsaturated Ketone nih.govnih.gov
Electrophilic HalogenationN-Iodosuccinimide (NIS), N-Bromosuccinimide (NBS)α-Haloenone nih.gov

The terminal alkyne functionality is one of the most versatile groups in organic synthesis, participating in a wide array of reactions. masterorganicchemistry.com The acidic nature of the terminal proton allows for the formation of metal acetylides, which are potent nucleophiles for carbon-carbon bond formation. msu.edu

Hydration of the alkyne is a common transformation. Under Markovnikov conditions, typically catalyzed by mercuric salts in aqueous acid, the addition of water across the triple bond yields a methyl ketone. msu.edulibretexts.org Conversely, anti-Markovnikov hydration can be achieved via hydroboration-oxidation, which results in the formation of an aldehyde. msu.edu The alkyne can also undergo addition reactions with halogens (X₂) and hydrogen halides (HX) to produce dihaloalkenes and vinyl halides, respectively. libretexts.org

Furthermore, the terminal alkyne is a key participant in various metal-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling allows for the formation of a new carbon-carbon bond between the terminal alkyne and aryl or vinyl halides.

Table 2: Key Reactions of the Terminal Alkyne Moiety
Reaction TypeTypical ReagentsProduct TypeReference
Acetylide Formation & Alkylation1. Strong base (e.g., NaNH₂, n-BuLi) 2. Alkyl halide (R-X)Internal Alkyne msu.edu
Markovnikov HydrationH₂SO₄, H₂O, HgSO₄Methyl Ketone libretexts.org
Hydroboration-Oxidation1. Disiamylborane or 9-BBN 2. H₂O₂, NaOHAldehyde msu.edu
HalogenationBr₂, Cl₂ (1 or 2 equivalents)Dihaloalkene or Tetrahaloalkane libretexts.org
Sonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, BaseAryl/Vinyl-substituted Alkyne nih.gov

Application of Protecting Group Chemistry

In the multistep synthesis of complex molecules derived from this compound, the use of protecting groups is often essential to achieve chemoselectivity. wikipedia.orgorganic-chemistry.org A protecting group temporarily masks a reactive functional group to prevent it from reacting under a specific set of conditions, and it must be removable later in the synthesis without altering the rest of the molecule. researchgate.net

For this compound, both the hydroxyl and the terminal alkyne groups may require protection depending on the desired transformation. If a reaction is targeted at the alkyne moiety that is incompatible with a free hydroxyl group (e.g., reaction with a strong base like n-butyllithium), the alcohol must be protected. libretexts.org Common protecting groups for tertiary alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), or tert-butyldimethylsilyl (TBDMS). These are typically introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base and are removed under acidic conditions or with a fluoride (B91410) source. wikipedia.org

Conversely, if a transformation is desired at the alcohol or elsewhere in the molecule while preserving the alkyne, the terminal alkyne's acidic proton can be protected, often by reaction with a silyl halide to form a silylacetylene.

Table 3: Common Protecting Groups for the Tertiary Alcohol
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsReference
TrimethylsilylTMSTMSCl, Et₃N or ImidazoleMild acid (e.g., AcOH) or K₂CO₃/MeOH libretexts.org
TriethylsilylTESTESCl, Imidazole, DMFAcid (e.g., HF, TFA) or Fluoride (TBAF) wikipedia.org
tert-ButyldimethylsilylTBDMS/TBSTBDMSCl, Imidazole, DMFAcid (e.g., HF) or Fluoride (TBAF) wikipedia.org
Methoxymethyl etherMOMMOMCl, DIPEAStrong acid (e.g., HCl) libretexts.org

Diastereoselective and Enantioselective Synthesis Approaches

The synthesis of this compound presents significant stereochemical challenges. The cyclohexane ring contains two stereocenters at positions 3 and 5, leading to cis and trans diastereomers. Furthermore, the carbinol carbon (C1) is a stereocenter, meaning the final product can exist as a pair of enantiomers for each diastereomer of the precursor.

The relative stereochemistry of the two methyl groups on the cyclohexane ring is determined during the synthesis of the precursor, 3,5-dimethylcyclohexanone. The stereoselective synthesis of substituted cyclohexanones is a well-studied area, often relying on cascade reactions like the Michael-aldol reaction. beilstein-journals.org The choice of starting materials, catalysts, and reaction conditions can dictate the diastereomeric outcome.

For instance, a double Michael addition strategy can be employed to construct the substituted cyclohexanone ring with a high degree of diastereoselectivity. beilstein-journals.org The thermodynamic or kinetic control of the cyclization step is crucial for establishing the desired cis or trans relationship between the substituents. Generally, the trans-isomer, with both methyl groups in equatorial positions, is thermodynamically more stable. Synthetic strategies can be designed to favor the formation of this isomer. semanticscholar.org

Table 4: Strategies for Diastereocontrol in Cyclohexanone Synthesis
Synthetic StrategyKey PrincipleTypical OutcomeReference
Tandem Michael-Aldol ReactionIntramolecular cyclization of a diketone precursor.Diastereoselectivity depends on ring-closing transition state. beilstein-journals.org
Robinson AnnulationSequential Michael addition and intramolecular aldol condensation.Can be tuned for kinetic or thermodynamic products. semanticscholar.org
Catalytic HydrogenationReduction of a substituted aromatic or cyclohexenone precursor.Stereochemistry is directed by the catalyst and existing stereocenters. mdpi.com

Achieving enantiomeric purity in this compound requires an asymmetric synthesis strategy. The key step for introducing chirality at the C1 position is the ethynylation of the prochiral 3,5-dimethylcyclohexanone. Asymmetric addition of an ethynyl group to a ketone is a powerful method for creating chiral tertiary propargylic alcohols. uva.es

This transformation is commonly achieved using an organometallic acetylide reagent in the presence of a chiral catalyst. A widely used method involves the reaction of a terminal alkyne with a dialkylzinc reagent (e.g., diethylzinc) and a chiral amino alcohol catalyst, such as (-)-N-methylephedrine or a derivative of cinchonidine. The chiral catalyst coordinates to both the zinc acetylide and the ketone, organizing the transition state in a way that favors attack on one specific face of the carbonyl group, leading to one enantiomer in excess. youtube.com Another powerful approach is the asymmetric hydrogenation of an α,β-alkynyl ketone precursor using a chiral transition metal catalyst (e.g., Ru-BINAP complexes), which can set the stereochemistry of the alcohol with high enantioselectivity. nih.govyoutube.com

Table 5: Examples of Catalysts for Asymmetric Ethynylation of Ketones
Catalyst/Ligand SystemReagentGeneral SubstrateTypical Enantiomeric Excess (ee)Reference
Chiral Amino Alcohols (e.g., (-)-N-Methylephedrine)Et₂Zn, PhenylacetyleneAromatic KetonesOften >90% uva.es
Cinchona Alkaloid-based LigandsMe₂Zn, Terminal AlkynesIsatins, KetiminesModerate to Excellent uva.es
Chiral BINOL derivativesTi(O-iPr)₄, Terminal AlkyneAliphatic/Aromatic KetonesVariable, can be high nih.gov
Ru- or Ir-based Hydrogenation CatalystsH₂Ynones (Alkynyl Ketones)Up to >99% mdpi.comnih.gov

Table of Mentioned Compounds

Compound Name
This compound
3,5-dimethylcyclohexanone
(-)-N-methylephedrine
9-BBN (9-Borabicyclo[3.3.1]nonane)
Acetic acid
n-Butyllithium
Diethylzinc
Disiamylborane
Formic acid
N-Bromosuccinimide (NBS)
N-Iodosuccinimide (NIS)
Sodium amide (NaNH₂)
tert-butyldimethylsilyl chloride (TBDMSCl)
Triethylsilyl chloride (TESCl)
Trimethylsilyl chloride (TMSCl)

Conformational Analysis of 1 Ethynyl 3,5 Dimethylcyclohexan 1 Ol

Theoretical Principles of Cyclohexane (B81311) Conformational Analysis

The study of the conformation of 1-Ethynyl-3,5-dimethylcyclohexan-1-ol is built upon the well-established principles of cyclohexane conformational analysis. Understanding these foundational concepts is essential for predicting the most stable arrangements of this substituted cyclohexane.

Cyclohexane avoids the high energy of a planar conformation by adopting a puckered, three-dimensional structure. The most stable of these is the chair conformation , which minimizes all forms of strain. In this arrangement, the carbon-carbon bonds have bond angles of approximately 111°, close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered, eliminating torsional strain. mdpi.combldpharm.comquimicaorganica.org

At room temperature, cyclohexane undergoes a rapid "ring flip" between two equivalent chair conformations. mdpi.comquimicaorganica.org During this process, the molecule passes through several higher-energy, non-chair conformations. These include the half-chair , twist-boat , and boat conformations. nih.govchemistrysteps.com The boat conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed hydrogens. mdpi.comresearchgate.net The twist-boat is a slightly more stable intermediate between the chair and boat forms. researchgate.net The half-chair is the highest energy point on the interconversion pathway. mdpi.comnih.gov

The interconversion pathway from one chair form to the other proceeds as follows: chair → half-chair → twist-boat → boat → twist-boat → half-chair → inverted chair. nih.govsigmaaldrich.com

The relative stabilities of the different conformations of cyclohexane can be represented on an energy landscape diagram. The chair conformation resides at the lowest energy minima. The boat and twist-boat conformations are at higher energy levels, representing local minima and transition states. The half-chair conformation is at the energy maximum, representing the transition state for the interconversion between the chair and twist-boat forms. mdpi.comchemistrysteps.com

Due to the rapid interconversion at room temperature, the properties of cyclohexane are an average of all the conformations present at equilibrium. nih.gov However, the vast majority of molecules (over 99.9%) exist in the low-energy chair conformation at any given moment. nih.govbldpharm.com

The stability of any cycloalkane conformation is determined by the interplay of three types of strain:

Angle Strain: This arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°. In a planar cyclohexane, the bond angles would be 120°, leading to significant angle strain. The chair conformation effectively eliminates this strain. mdpi.com

Torsional Strain: This results from the eclipsing of bonds on adjacent atoms. A planar cyclohexane would have all its carbon-hydrogen bonds eclipsed. The staggered arrangement of bonds in the chair conformation minimizes torsional strain. bldpharm.comquimicaorganica.org

Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms are forced into close proximity. In the boat conformation of cyclohexane, the close approach of the two "flagpole" hydrogen atoms is a prime example of steric strain. mdpi.comresearchgate.net In substituted cyclohexanes, steric interactions, particularly 1,3-diaxial interactions, are a major factor in determining conformational preference.

Conformational Preferences of Substituents on the Cyclohexane Ring

When substituents are present on a cyclohexane ring, the two chair conformations resulting from a ring flip are no longer of equal energy. The relative stability of the two conformers is dictated by the position of the substituents.

In a chair conformation, the twelve hydrogen atoms (or other substituents) can occupy two distinct types of positions: axial and equatorial . Axial bonds are parallel to the principal axis of the ring, pointing either up or down. Equatorial bonds point out from the "equator" of the ring.

During a ring flip, all axial positions become equatorial, and all equatorial positions become axial. For monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable. This preference is due to the avoidance of unfavorable steric interactions.

The primary reason for the greater stability of the equatorial orientation for most substituents is the presence of 1,3-diaxial interactions in the axial conformer. These are steric repulsions between an axial substituent and the two axial hydrogens (or other groups) on the same side of the ring, located at the third carbon atoms away.

These interactions are essentially gauche butane (B89635) interactions. nih.gov The energetic cost of these interactions, known as the "A-value," has been determined for various substituents. The A-value represents the difference in Gibbs free energy between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position.

The following interactive table provides the A-values for some common substituents, which quantify the energetic penalty of an axial orientation.

SubstituentA-value (kJ/mol)
-F1.0
-Cl2.2
-Br2.4
-OH3.9
-CH37.3
-CH2CH37.5
-CH(CH3)28.8
-C(CH3)3>20
-C6H512.1
-CN0.8
-C≡CH2.1

Data sourced from various organic chemistry resources.

Stereoelectronic Effects of the Tertiary Alcohol and Ethynyl (B1212043) Substituents

Stereoelectronic effects, which refer to the influence of the spatial arrangement of electrons on the properties and reactivity of a molecule, play a significant role in determining the preferred conformation of this compound. The key interactions to consider are those involving the hydroxyl (-OH) and ethynyl (-C≡CH) groups at the C1 position.

The anomeric effect, a well-known stereoelectronic effect, typically involves the donation of electron density from a lone pair of a heteroatom to an adjacent anti-periplanar σ* orbital. In the context of this compound, the orientation of the hydroxyl and ethynyl groups will be influenced by hyperconjugative interactions. For instance, an axial orientation of the ethynyl group might be stabilized by interaction with the σ* orbitals of the C-C bonds within the cyclohexane ring. Conversely, the bulky nature of the ethynyl group would generally favor an equatorial position to minimize steric hindrance.

The tertiary alcohol at C1 introduces further complexity. The lone pairs on the oxygen atom can engage in stabilizing interactions with neighboring anti-bonding orbitals. The relative orientation of the -OH and ethynyl groups, as well as their orientation with respect to the cyclohexane ring, will be a balance between minimizing steric repulsions and maximizing favorable stereoelectronic interactions.

Interaction Description Potential Effect on Conformation
Hyperconjugation (σ-σ)Interaction of the C-C and C-H bonds of the ring with the antibonding orbitals of the substituents.Influences bond lengths and angles, contributing to the overall stability of a conformer.
Anomeric-type Effects Donation of lone pair electron density from the hydroxyl oxygen to adjacent σ orbitals.May favor specific rotamers of the hydroxyl group.
Steric Hindrance Repulsive interactions between bulky groups.The large ethynyl and hydroxyl groups at C1, and the methyl groups at C3 and C5, will seek to occupy positions that minimize these interactions.

Dynamic Processes and Ring-Flip Mechanisms

The cyclohexane ring is not static but undergoes a dynamic process known as a chair-chair interconversion or ring flip. This process involves the conversion of one chair conformation to another, during which axial substituents become equatorial and vice versa. For this compound, this ring flip will interconvert the two possible chair conformers.

The relative stability of these two conformers is determined by the energetic penalties associated with the axial positions of the substituents. Larger substituents generally prefer the more spacious equatorial positions to avoid 1,3-diaxial interactions, which are steric clashes with other axial substituents. In this molecule, the ethynyl, hydroxyl, and two methyl groups must be considered.

The energy barrier to the ring flip is also an important parameter. This barrier is influenced by the substituents on the ring. The process proceeds through higher-energy intermediates such as the twist-boat and boat conformations. The presence of multiple substituents can affect the energy landscape of this interconversion.

Process Description Key Factors for this compound
Chair-Chair Interconversion The rapid flipping between the two chair conformations of the cyclohexane ring.The relative energies of the two chair conformers will determine the equilibrium position.
1,3-Diaxial Interactions Steric repulsion between axial substituents on carbons 1, 3, and 5.The axial placement of the ethynyl, hydroxyl, or methyl groups will be energetically unfavorable.
Energy Barrier The energy required to proceed from one chair conformer to the other.The size and electronic nature of the substituents will influence the height of this barrier.

Reactivity and Mechanistic Studies of 1 Ethynyl 3,5 Dimethylcyclohexan 1 Ol

Elucidation of Reaction Mechanisms in Organic Transformations

Understanding the precise steps involved in the transformation of 1-ethynyl-3,5-dimethylcyclohexan-1-ol requires a combination of experimental and theoretical methods. These approaches provide insights into the dynamics of its reactions.

Experimental techniques are fundamental to proposing and validating reaction mechanisms. For a substrate like this compound, kinetic studies and isotope labeling are particularly informative.

Kinetic Studies: The rate of a reaction can provide evidence for the molecularity of the rate-determining step. For instance, in acid-catalyzed dehydration, if the reaction rate is dependent only on the concentration of the alcohol, it suggests a unimolecular process (E1), which is characteristic of tertiary alcohols. masterorganicchemistry.comlibretexts.org Kinetic isotope effect (KIE) studies, where the reaction rate of a deuterated analogue is compared to the non-deuterated compound, can reveal whether a C-H bond is broken in the rate-determining step. researchgate.net

Isotope Labeling: This powerful technique involves replacing an atom in the reactant with one of its isotopes to trace its path during the reaction. For example, by labeling the oxygen of the hydroxyl group with ¹⁸O, it's possible to confirm that it is lost as water during dehydration. masterorganicchemistry.comias.ac.in Deuterium labeling can also be employed to investigate potential carbocation rearrangements by tracking the movement of hydrogen atoms (or their isotopes). acs.org

Experimental Method Information Gained Example Application for this compound
Kinetic Studies Reaction order, rate-determining step.Determining if dehydration follows an E1 or E2 pathway.
Kinetic Isotope Effect (KIE) C-H bond cleavage in the rate-determining step.Investigating the transition state of the elimination step.
Isotope Labeling (e.g., ¹⁸O, ²H) Fate of specific atoms, occurrence of rearrangements.Confirming water as the leaving group and tracking hydride shifts.

Computational chemistry offers a powerful tool for exploring the energetic landscapes of reaction mechanisms. mdpi.comrsc.org Using methods such as Density Functional Theory (DFT), it is possible to model the reaction of this compound and calculate the relative energies of reactants, intermediates, transition states, and products. researchgate.net

These calculations can:

Predict the most likely reaction pathway by identifying the one with the lowest activation energy.

Visualize the three-dimensional structures of transition states.

Provide insights into the electronic effects of the substituents on the reaction.

For this compound, computational studies can help to predict the regioselectivity of elimination reactions and the likelihood of carbocation rearrangements. researchgate.net

Reaction Pathways Involving the Tertiary Alcohol Functionality

The tertiary alcohol is a key reactive site in this compound. Its reactions are typically characterized by the formation of a carbocation intermediate.

In the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, tertiary alcohols readily undergo dehydration to form alkenes. libretexts.orgsavemyexams.comquora.com This reaction proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orglibretexts.org

The mechanism involves three key steps:

Protonation of the hydroxyl group: The oxygen of the alcohol is protonated by the acid to form a good leaving group, water. masterorganicchemistry.comlibretexts.org

Formation of a carbocation: The protonated alcohol dissociates, losing a molecule of water to form a tertiary carbocation. This is typically the rate-determining step. libretexts.orglibretexts.org

Deprotonation: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.org

For this compound, deprotonation can occur from several different adjacent carbons, potentially leading to a mixture of alkene products. According to Zaitsev's rule, the major product is generally the most substituted (and therefore most stable) alkene. libretexts.orglibretexts.org

A hallmark of reactions involving carbocation intermediates is the potential for rearrangements to form more stable carbocations. libretexts.orglumenlearning.com The initially formed tertiary carbocation from this compound is relatively stable. However, the possibility of hydride or alkyl shifts should be considered, especially if a more stable carbocation can be formed.

Hydride Shift: A hydrogen atom from an adjacent carbon can migrate with its pair of electrons to the positively charged carbon.

Alkyl (Methyl) Shift: A methyl group from an adjacent carbon can migrate to the carbocation center.

These rearrangements, if they occur, will lead to the formation of different alkene products with rearranged carbon skeletons. The propensity for rearrangement depends on the specific structure of the carbocation and the reaction conditions. lumenlearning.com

Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne (ethynyl group) in this compound is another site of reactivity. This functional group can undergo a variety of reactions, which can be performed before or after transformations involving the tertiary alcohol.

Some characteristic reactions of the ethynyl group include:

Hydration: In the presence of a mercury(II) catalyst and acid, the alkyne can be hydrated to form a methyl ketone (Markovnikov addition).

Hydrogenation: The triple bond can be partially reduced to a double bond (alkene) using specific catalysts (e.g., Lindlar's catalyst for cis-alkenes) or fully reduced to a single bond (alkane) with catalysts like palladium on carbon.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.

Deprotonation: The terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base (e.g., sodium amide) to form an acetylide anion. This nucleophile can then react with various electrophiles.

The interplay between the reactivity of the tertiary alcohol and the ethynyl group allows for the synthesis of a diverse range of derivatives from this compound.

Nucleophilic Additions to the Triple Bond

In the context of related tertiary propargyl alcohols, nucleophilic additions to the triple bond are known to occur under various conditions. These reactions can involve a range of nucleophiles, including organometallics, amines, and thiols. The regioselectivity of such additions is often influenced by the electronic nature of the substituents and the reaction conditions. For this compound, the dimethyl-substituted cyclohexyl ring would introduce significant steric hindrance, potentially affecting the approach of the nucleophile and influencing the rate and selectivity of the reaction. However, no specific studies have been found to substantiate these expected outcomes.

Electrophilic Functionalizations of the Alkyne

Electrophilic additions to the alkyne moiety of propargyl alcohols are also common transformations, leading to a variety of functionalized products. These reactions can include halogenation, hydration, and hydroboration. The regioselectivity of these additions is typically governed by Markovnikov or anti-Markovnikov principles, depending on the reagent and reaction mechanism. The stereochemistry of the cyclohexane (B81311) ring and the presence of the two methyl groups at the 3 and 5 positions would likely impart a degree of stereocontrol in these reactions, but empirical data for this compound is absent from the current body of scientific literature.

Regioselectivity and Stereoselectivity in Chemical Transformations

The interplay of the functional groups in this compound, specifically the hydroxyl and ethynyl groups on a stereochemically defined cyclohexane scaffold, would be anticipated to lead to interesting regioselective and stereoselective outcomes in its chemical transformations. The relative orientation of the methyl groups (cis or trans) would create a distinct steric environment, influencing the facial selectivity of attacks on the triple bond. Unfortunately, the absence of dedicated research on this compound means that no definitive data on these selectivity aspects can be presented.

Influence of Reaction Conditions on Selectivity and Rate

Reaction conditions, including the choice of solvent, temperature, catalyst, and the nature of reagents, are critical factors that modulate the selectivity and rate of chemical reactions. For this compound, variations in these parameters would be expected to have a profound impact on the competition between different reaction pathways, such as addition, substitution, or rearrangement. A systematic study would be required to elucidate these relationships, but such a study does not appear to have been published.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of 1-Ethynyl-3,5-dimethylcyclohexan-1-ol, including the stereochemical relationships between the substituents on the cyclohexane (B81311) ring. The presence of two chiral centers at positions 3 and 5 gives rise to the possibility of diastereomers (cis and trans isomers), which will have distinct NMR spectra.

The ¹H NMR spectrum provides information about the different types of protons and their connectivity. For this compound, the spectrum will show distinct signals for the ethynyl (B1212043) proton, the hydroxyl proton, the methyl protons, and the cyclohexane ring protons. The chemical shifts (δ) are influenced by the local electronic environment.

Ethynyl Proton (-C≡CH): A sharp singlet is expected around δ 2.0-3.0 ppm.

Hydroxyl Proton (-OH): A broad singlet, the position of which is concentration and solvent dependent, typically appears between δ 1.0-4.0 ppm.

Methyl Protons (-CH₃): The two methyl groups at the C3 and C5 positions will likely appear as doublets in the δ 0.8-1.2 ppm region, due to coupling with the adjacent methine proton. The exact chemical shift will depend on their axial or equatorial orientation.

Cyclohexane Ring Protons (-CH₂- and -CH-): These protons will resonate in the δ 1.0-2.0 ppm region. The signals will be complex due to overlapping multiplets and diastereotopicity. Axial and equatorial protons will have different chemical shifts, with axial protons typically appearing at a higher field (lower ppm) than their equatorial counterparts.

Predicted ¹H NMR Data: This data is predicted based on analogous compounds and general NMR principles.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-C≡CH 2.0 - 3.0 Singlet (s)
-OH 1.0 - 4.0 Broad Singlet (br s)
Cyclohexane Ring Protons 1.0 - 2.0 Multiplets (m)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected in the proton-decoupled spectrum, corresponding to the ten carbon atoms.

Alkynyl Carbons (-C≡C-): Two signals are expected in the δ 65-90 ppm range. The substituted carbon (-C ≡CH) will be downfield compared to the terminal carbon (-C≡C H).

Carbinol Carbon (C-OH): The carbon bearing the hydroxyl and ethynyl groups will appear in the δ 65-80 ppm region.

Cyclohexane Ring Carbons: The signals for the ring carbons will appear in the δ 20-50 ppm range. The chemical shifts will be influenced by the methyl substituents.

Methyl Carbons (-CH₃): The methyl carbons are expected to resonate at the highest field (lowest ppm), typically in the δ 15-25 ppm region.

Predicted ¹³C NMR Data: This data is predicted based on analogous compounds and general NMR principles.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C -OH 65 - 80
-C ≡CH 80 - 90
-C≡C H 65 - 75
Cyclohexane Ring Carbons 20 - 50

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). sdsu.edu It would be used to trace the connectivity of the protons within the cyclohexane ring and to confirm the coupling between the methyl protons and the methine protons at C3 and C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the definitive assignment of which protons are bonded to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is critical for determining the stereochemistry. libretexts.org For this compound, NOESY can distinguish between cis and trans diastereomers by showing correlations between axial and equatorial protons and between the substituents and the ring protons. For example, in the cis isomer, NOE correlations might be observed between the two methyl groups if they are both in equatorial positions.

The cyclohexane ring is not static but undergoes a rapid "chair flip" at room temperature, which interconverts axial and equatorial positions. libretexts.org Dynamic NMR spectroscopy, by varying the temperature, can be used to study this conformational exchange. At low temperatures, the chair flip can be slowed down or "frozen out" on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons and substituents. This provides valuable information about the energy barriers of the conformational interchange and the relative stability of the different conformers.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show the following key absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

C≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is indicative of the terminal alkyne C-H bond. ucla.edu

C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹, are due to the C-H stretching vibrations of the cyclohexane ring and methyl groups.

C≡C Stretch: A weak to medium, sharp absorption in the range of 2100-2140 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. ucla.edu

C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region is due to the C-O stretching vibration of the tertiary alcohol.

Predicted IR Absorption Data: This data is predicted based on analogous compounds and general IR principles.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (alcohol) 3200 - 3600 Strong, Broad
C≡C-H (alkyne) ~3300 Strong, Sharp
C-H (alkane) 2850 - 2960 Strong
C≡C (alkyne) 2100 - 2140 Weak to Medium, Sharp

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation. For this compound (molecular weight: 152.23 g/mol ), the electron ionization (EI) mass spectrum is expected to show a weak or absent molecular ion peak (M⁺) at m/z 152, which is characteristic of tertiary alcohols. whitman.edu

The fragmentation pattern will be dominated by several key processes:

Loss of Water: A prominent peak at M-18 (m/z 134) resulting from the dehydration of the alcohol is expected. whitman.edu

Loss of the Ethynyl Group: Cleavage of the C1-C≡CH bond would lead to a fragment at M-25 (m/z 127).

Loss of a Methyl Group: A peak at M-15 (m/z 137) due to the loss of one of the methyl groups is likely.

Ring Cleavage: Complex fragmentation of the cyclohexane ring will produce a series of characteristic peaks in the lower mass region. whitman.edu

Predicted Mass Spectrometry Fragmentation: This data is predicted based on analogous compounds and general MS principles.

m/z Value Proposed Fragment
152 [M]⁺ (Molecular Ion)
137 [M - CH₃]⁺
134 [M - H₂O]⁺

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a powerful ancillary technique to infrared (IR) spectroscopy for probing the vibrational modes of a molecule. wikipedia.org It relies on the inelastic scattering of monochromatic light, and the resulting spectral fingerprint provides insights into molecular structure, symmetry, and bonding. wikipedia.org For this compound, Raman spectroscopy is particularly valuable for identifying vibrations that are weak or inactive in the IR spectrum.

The key functional groups and structural motifs of this compound each give rise to characteristic Raman signals. The ethynyl group (C≡C-H) is a strong Raman scatterer due to the significant change in polarizability during its vibrations. The C≡C stretching vibration is expected to produce a strong and sharp band in the 2100-2140 cm⁻¹ region, while the ≡C-H stretch will appear as a sharp band around 3300 cm⁻¹. These signals are often more intense in the Raman spectrum compared to the IR spectrum, making them diagnostically significant.

The substituted cyclohexane ring will exhibit a series of complex vibrations. The C-C stretching and CH₂ deformation modes of the cyclohexane ring typically appear in the fingerprint region (800-1500 cm⁻¹). ustc.edu.cn Studies on cyclohexanol (B46403) and its derivatives show characteristic ring vibrations. ias.ac.inias.ac.in For instance, the ring breathing mode, a symmetric vibration of the entire ring, is expected to be a strong feature in the Raman spectrum. The presence of the methyl groups introduces additional C-H stretching and bending vibrations. The symmetric and asymmetric C-H stretching modes of the methyl groups are anticipated in the 2850-3000 cm⁻¹ range. mdpi.comresearchgate.net

The C-O stretching vibration of the tertiary alcohol is also observable in the Raman spectrum, typically in the 1000-1200 cm⁻¹ region. The O-H stretch, while prominent in the IR spectrum, often yields a weaker and broader band in the Raman spectrum, typically in the 3200-3600 cm⁻¹ range, and its position can be sensitive to hydrogen bonding.

A summary of the expected characteristic Raman shifts for this compound is presented in the table below, based on data from analogous compounds. ustc.edu.cnias.ac.inchemicalbook.com

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
≡C-H StretchEthynyl~3300Strong, Sharp
C-H Stretch (asymmetric)Methyl (CH₃)~2960Medium-Strong
C-H Stretch (symmetric)Methyl (CH₃)~2870Medium-Strong
C-H Stretch (asymmetric)Methylene (CH₂)~2925Medium-Strong
C-H Stretch (symmetric)Methylene (CH₂)~2855Medium-Strong
C≡C StretchEthynyl2100-2140Strong, Sharp
CH₂ ScissoringCyclohexane Ring~1450Medium
CH₃ BendingMethyl~1375Medium
C-O StretchTertiary Alcohol1000-1200Medium-Weak
Ring BreathingCyclohexane Ring800-900Strong

This table is generated based on typical vibrational frequencies for the respective functional groups and may vary for the specific molecule.

Polarization-dependent Raman spectroscopy could further aid in the assignment of vibrational modes by determining the depolarization ratio of the scattered light, which helps to distinguish between symmetric and asymmetric vibrations. ustc.edu.cn

Advanced Spectroscopic Techniques for Complex Organic Molecules

The presence of three chiral centers in this compound gives rise to the possibility of multiple diastereomers, each with unique spatial arrangements of the substituents on the cyclohexane ring. The elucidation of the specific stereoisomer requires the application of advanced spectroscopic methods.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for the complete structural assignment.

COSY experiments would reveal the proton-proton coupling network, allowing for the tracing of the connectivity of the protons around the cyclohexane ring and confirming the positions of the methyl groups.

HSQC correlates the proton signals with their directly attached carbon-13 nuclei, providing an unambiguous assignment of the carbon skeleton.

NOESY is particularly crucial for determining the stereochemistry. It identifies protons that are close in space, providing through-space correlations. For instance, NOE correlations between the ethynyl proton or the hydroxyl proton and specific protons on the cyclohexane ring can help establish the axial or equatorial orientation of these substituents. Similarly, NOEs between the methyl protons and other ring protons can define their relative stereochemistry. For differentiating diastereomers, 2D EXSY (Exchange Spectroscopy) can be a powerful tool to distinguish between signals from different stereoisomers and those arising from conformational exchange. nih.govtandfonline.com

Mass Spectrometry (MS): While a standard mass spectrum provides the molecular weight, detailed analysis of the fragmentation patterns can offer significant structural information. For alcohols, characteristic fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). chemguide.co.uklibretexts.orglibretexts.org In this compound, alpha-cleavage would lead to the loss of an ethyl or a substituted butyl radical, resulting in characteristic fragment ions. The fragmentation pattern can help confirm the connectivity of the atoms and may even provide clues to differentiate between isomers, as the stability of the resulting carbocations can be influenced by the stereochemistry. libretexts.org

Computational Vibrational Spectroscopy: In conjunction with experimental IR and Raman spectroscopy, computational methods, such as Density Functional Theory (DFT), can be employed to predict the vibrational spectra of the different possible diastereomers of this compound. arxiv.orgcore.ac.uk By comparing the calculated spectra with the experimental data, it is possible to identify the most likely conformation and configuration of the molecule. This approach aids in the confident assignment of complex vibrational modes and can be a powerful tool for stereochemical determination. nih.gov

The synergistic application of these advanced spectroscopic techniques provides a comprehensive and detailed picture of the molecular structure of this compound, enabling the unambiguous determination of its constitution, configuration, and preferred conformation.

Theoretical and Computational Studies of 1 Ethynyl 3,5 Dimethylcyclohexan 1 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are based on solving the Schrödinger equation and provide fundamental insights into the electronic structure of a molecule. youtube.com These methods, including Density Functional Theory (DFT) and Ab Initio techniques, are used to determine molecular geometries, energies, and various electronic properties from first principles, without reliance on empirical parameters. youtube.com

Density Functional Theory (DFT) for Conformational Energies and Stability

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it ideal for analyzing the complex conformational space of molecules like 1-Ethynyl-3,5-dimethylcyclohexan-1-ol.

A DFT study would begin by identifying the possible stereoisomers (cis/trans relationships of the methyl groups) and their corresponding chair conformations. For each isomer, the two primary chair conformations, resulting from ring-flipping, would be modeled. In the case of this compound, the key conformers would differ in the axial or equatorial positions of the ethynyl (B1212043), hydroxyl, and two methyl groups.

DFT calculations, for instance using the B3LYP functional with a basis set like 6-31G(d), would be performed to optimize the geometry of each possible conformer. The primary output would be the electronic energy of each optimized structure. These energies allow for the determination of the relative stability of the conformers. The conformer with the lowest energy is identified as the global minimum, representing the most stable arrangement of the molecule. The energy difference between various conformers indicates the equilibrium population of each, as governed by the Boltzmann distribution.

Table 1: Representative DFT Data for Conformational Analysis of a this compound Isomer (Note: This table is a hypothetical representation of results that would be generated from a DFT study.)

Conformer Substituent Orientations (1-Ethynyl, 1-OH, 3-Me, 5-Me) Relative Energy (kcal/mol)
A a, e, e, e 0.00
B e, a, a, a 3.52
C a, e, a, e 1.89
D e, a, e, a 2.15

(a = axial, e = equatorial)

This analysis would likely show that conformers minimizing 1,3-diaxial interactions are significantly more stable. sapub.org The large ethynyl group would have a strong preference for the equatorial position to avoid steric strain.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods provide high accuracy, their computational cost can be prohibitive for studying the dynamic behavior of molecules over time. Molecular Mechanics and Molecular Dynamics are computationally less expensive methods designed for this purpose.

Conformational Searching and Global Energy Minima Identification

Molecular Mechanics (MM) represents a molecule as a collection of atoms connected by springs, using a force field (e.g., MMFF, AMBER) to calculate the potential energy. This approach is much faster than QM methods and is exceptionally well-suited for exploring the vast conformational space of a flexible molecule.

For this compound, a systematic or stochastic conformational search using MM would be performed. This involves rotating the rotatable bonds (like the C-O bond of the hydroxyl group) and performing ring inversions to generate thousands of potential structures. Each structure is then subjected to energy minimization. This process efficiently maps the potential energy surface, identifying numerous local energy minima. The structures corresponding to these minima are candidate conformers. The most promising low-energy conformers identified by this MM search can then be subjected to more accurate QM calculations (as described in section 6.1) to refine their geometries and relative energies, ensuring the true global energy minimum is found. nih.gov

Prediction of Spectroscopic Parameters and Conformational Populations

Computational methods can predict spectroscopic parameters that can be compared with experimental data. Following geometry optimization and frequency calculations with DFT, key parameters can be derived:

Vibrational Frequencies: The calculations yield harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. Specific vibrational modes, such as the O-H stretch, the C≡C triple bond stretch, and various C-H stretches, can be identified.

NMR Chemical Shifts: Using methods like GIAO (Gauge-Independent Atomic Orbital), it is possible to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C) for each conformer.

By calculating these parameters for each stable conformer, a weighted average spectrum can be generated based on the predicted conformational populations from their relative energies (Boltzmann distribution). This predicted spectrum can be directly compared to an experimental spectrum to validate the computational model and confirm the predominant solution-phase structure of the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for the Most Stable Conformer (Note: This table is a hypothetical representation of results.)

Parameter Predicted Value
IR Frequency (C≡C stretch) ~2105 cm⁻¹
IR Frequency (O-H stretch) ~3450 cm⁻¹ (H-bonded)
¹³C NMR Shift (C-OH) ~75 ppm
¹³C NMR Shift (C≡CH) ~88 ppm

| ¹H NMR Shift (≡C-H) | ~2.5 ppm |

Computational Analysis of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions by locating and characterizing transition states (TS). A transition state is an energy maximum along a reaction coordinate but a minimum in all other degrees of freedom.

For this compound, a potential reaction for study could be its acid-catalyzed dehydration or its participation in a cycloaddition reaction at the ethynyl group. nih.govresearchgate.net To study such a reaction, a computational chemist would:

Model Reactants and Products: Optimize the geometries of the reactant(s) and product(s).

Locate the Transition State: Use specialized algorithms (e.g., QST2/QST3 or eigenvector following) to find the geometry of the transition state connecting the reactants and products.

Verify the Transition State: Perform a vibrational frequency calculation on the TS geometry. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of a C-O bond and formation of a C=C bond in dehydration).

Calculate Activation Energy: The energy difference between the transition state and the reactants gives the activation energy barrier (ΔE‡), which is the key determinant of the reaction rate.

This analysis provides a detailed, step-by-step picture of how the reaction proceeds, which bonds are breaking and forming, and the energy required to overcome the reaction barrier. rsc.org

Solvation Models and Environmental Effects on Molecular Properties

Comprehensive theoretical and computational studies detailing the solvation models and environmental effects specifically on the molecular properties of this compound are not available in the current body of scientific literature. While computational chemistry is a powerful tool for investigating how solvent environments influence molecular structure, stability, and reactivity, specific research applying these methods to this compound has not been published.

Generally, such studies would employ computational methods like Density Functional Theory (DFT) or ab initio calculations, combined with a solvation model. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.

These investigations would typically analyze various molecular properties in different solvents, which could range from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone) and polar protic (e.g., water, ethanol). The goal would be to understand how intermolecular interactions between the solute (this compound) and the solvent molecules affect its geometric parameters (bond lengths and angles), electronic properties (dipole moment, polarizability), and spectroscopic characteristics.

For a molecule like this compound, key areas of interest for solvation studies would include the hydrogen bonding capability of the hydroxyl (-OH) group and the influence of the ethynyl (C≡CH) group. The polarity and hydrogen-bonding capacity of the solvent would be expected to significantly interact with the hydroxyl group, potentially altering its orientation and the strength of the O-H bond.

Detailed research findings from such studies would likely be presented in data tables, comparing the calculated properties in the gas phase (no solvent) versus in various solvents. An example of what such a data table might look like, were the data available, is provided below for illustrative purposes.

Hypothetical Data Table: Calculated Molecular Properties of this compound in Various Solvents

Solvent Dielectric Constant (ε) Dipole Moment (Debye) O-H Bond Length (Å) C≡C Bond Length (Å)
Gas Phase 1.0 Data not available Data not available Data not available
Hexane 1.88 Data not available Data not available Data not available
Acetone 20.7 Data not available Data not available Data not available
Ethanol 24.5 Data not available Data not available Data not available

Without dedicated computational studies on this compound, a detailed and scientifically accurate discussion of the specific effects of solvation on its molecular properties is not possible. The scientific community has yet to publish research in this specific area.

Advanced Applications and Research Frontiers in Organic Chemistry

Potential as Scaffolds in Advanced Materials Science

Currently, there is a lack of specific published research detailing the use of 1-Ethynyl-3,5-dimethylcyclohexan-1-ol as a foundational scaffold in the development of advanced materials.

No specific studies have been identified that utilize this compound as a monomer for polymerization or as a component in the construction of supramolecular assemblies. The presence of the ethynyl (B1212043) group theoretically allows for polymerization reactions, such as click chemistry or polymerization of alkynes, but specific examples involving this compound are not documented in the available literature.

The potential of this compound as a precursor for functional materials or in optoelectronic applications has not been explored in the existing scientific literature. Such applications often require specific electronic and photophysical properties, which have not been characterized for this particular compound.

Contributions to Green Chemistry Methodologies

There is no specific research available that focuses on the development of green chemistry methodologies for the synthesis of this compound.

While general methods for the ethynylation of ketones exist, no studies have been published that specifically describe a solvent-free or environmentally benign synthetic route for this compound. A relevant patent from 1961 outlines a general process for preparing 1-ethynylcyclohexanol and its homologues, which involves the reaction of a ketone with acetylene (B1199291) in the presence of a basic catalyst and an alcohol as a solvent. However, this method does not align with modern green chemistry principles.

An analysis of the atom economy and reaction efficiency for the synthesis of this compound has not been a subject of published research. Calculating the atom economy would require a well-defined and optimized synthetic reaction, which is not currently available in the literature for this specific compound.

Exploration in Catalysis and Reaction Methodology Development

The role of this compound in the development of new catalytic processes or reaction methodologies is not documented. The terminal alkyne and tertiary alcohol functional groups could potentially be involved in various catalytic transformations, but no research has been published to explore these possibilities.

Conclusion and Future Research Perspectives

Synthesis of Current Research Insights and Contributions

Currently, 1-Ethynyl-3,5-dimethylcyclohexan-1-ol is primarily recognized as a research chemical, with its CAS number being 1483917-81-2. bldpharm.combldpharm.com Detailed peer-reviewed studies focusing exclusively on its synthesis, properties, and applications are not abundant in the public domain. However, its structural components—a tertiary alcohol, a terminal alkyne, and a substituted cyclohexane (B81311) ring—place it within a well-established class of compounds known as propargyl alcohols.

The synthesis of homologous structures is documented, providing a foundational understanding of its probable synthetic pathways. A foundational method for producing ethynyl (B1212043) carbinols involves the catalytic ethynylation of ketones. google.com For this compound, this would involve the reaction of 3,5-dimethylcyclohexanone (B1585822) with acetylene (B1199291) or a metal acetylide. A vintage patent outlines a process for preparing 1-ethynylcyclohexanol and its homologues by reacting a ketone with acetylene in the presence of a sodium or potassium alkoxide catalyst in an alcohol solvent. google.com This general methodology suggests a viable, albeit potentially low-yielding, route to the target compound.

Alkynes, in general, are crucial building blocks in modern organic chemistry due to the reactivity of their carbon-carbon triple bond, which allows for a wide array of chemical transformations including hydrogenation, hydration, and cycloaddition reactions. They are instrumental in the synthesis of complex molecules and natural products. The presence of the tertiary alcohol group adds another layer of functionality, making these compounds valuable intermediates in organic synthesis.

Identification of Unaddressed Research Questions and Challenges

The limited specific research into this compound presents a landscape rich with unanswered questions. A primary challenge is the development of a high-yield, stereoselective synthesis. The starting material, 3,5-dimethylcyclohexanone, exists as cis and trans isomers, which would lead to a mixture of diastereomeric products upon ethynylation. Key unaddressed research questions include:

Stereoselective Synthesis: Can a catalytic method be developed to selectively produce a single diastereomer of this compound? This would be crucial for any potential application in fields where chirality is important, such as pharmaceuticals.

Detailed Physicochemical Properties: A thorough characterization of its physical and chemical properties, including melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry), is not publicly available and is essential for any future research.

Reactivity Profile: How do the methyl substituents on the cyclohexane ring influence the reactivity of the ethynyl and hydroxyl groups? Do they provide steric hindrance that could be exploited for selective reactions?

Potential Applications: Given its structure, could this compound serve as a monomer for polymerization, a precursor for fragrance compounds, or an intermediate in the synthesis of biologically active molecules? These avenues remain unexplored.

Comparative Studies: How do the properties and reactivity of this compound compare with its isomers (e.g., 1-Ethynyl-3,3-dimethylcyclohexan-1-ol) and the parent compound (1-Ethynylcyclohexan-1-ol)? nih.govnih.gov Such studies would elucidate the impact of the methyl group positioning on its chemical behavior.

Emerging Methodologies and Techniques for Future Investigations

Recent advancements in organic synthesis offer powerful tools to address the challenges associated with this compound.

Transition Metal-Catalyzed Synthesis: Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze alkyne reactions with high efficiency and selectivity. rsc.org Methodologies like transition metal-catalyzed alkyne annulations could be employed to construct complex cyclic structures from this compound. rsc.org Furthermore, developing a catalytic system for the direct, enantioselective alkynylation of 3,5-dimethylcyclohexanone would be a significant step forward.

Flow Chemistry: Continuous flow reactors could offer a safer and more scalable method for the ethynylation reaction, which traditionally involves handling highly reactive acetylene gas. This technique allows for precise control over reaction parameters, potentially improving yield and selectivity.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the properties, reactivity, and spectral data of this compound. These theoretical studies can guide experimental work and provide insights into reaction mechanisms.

High-Throughput Screening: To explore potential applications, high-throughput screening techniques could be used to test the compound's activity in various biological assays or its properties as a material component.

Advanced Analytical Techniques: The use of advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), and single-crystal X-ray diffraction would be essential for unambiguously determining the structure and stereochemistry of the synthesized compound and its derivatives.

Broader Impact on Interdisciplinary Chemical Research and Innovation

While this compound is a single, specific molecule, research into its synthesis and properties can have a broader impact. The development of novel, stereoselective methods for its synthesis could be applicable to a wide range of other substituted cyclic ketones, contributing to the toolkit of synthetic organic chemists.

The functional groups present in this molecule are relevant to several fields:

Materials Science: The terminal alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which is a powerful tool for creating polymers and functional materials. The cyclohexane scaffold could impart desirable properties like rigidity and thermal stability to such materials.

Medicinal Chemistry: The propargyl alcohol motif is found in some biologically active compounds. A deeper understanding of the reactivity and biological profile of this substituted cyclohexanol (B46403) derivative could inform the design of new therapeutic agents.

Agrochemicals: Substituted cyclohexanes are common in agrochemicals. Research into this compound could lead to the discovery of new pesticides or herbicides.

Q & A

What are the optimal synthetic routes for 1-Ethynyl-3,5-dimethylcyclohexan-1-ol, and how do reaction conditions influence yield and purity?

Level: Basic
Methodological Answer:
The synthesis of this compound can leverage palladium-catalyzed cross-coupling reactions, as demonstrated in analogous ethynyl-substituted systems. For example, Sonogashira coupling (alkyne-aryl cross-coupling) under inert atmospheres (e.g., nitrogen) with catalysts like Pd(PPh₃)₂Cl₂ and co-reagents like Et₃N in THF or acetone has been effective for similar compounds . Optimization involves:

  • Catalyst Loading: 4 mol% RhS or Pd catalysts improve regioselectivity.
  • Temperature: Room temperature to 60°C balances reaction speed and side-product suppression.
  • Solvent Polarity: Polar aprotic solvents (e.g., acetone) enhance solubility of intermediates.
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity. Yields range from 62%–95%, depending on steric hindrance from methyl groups .

How can computational methods (DFT, MD simulations) predict the stereochemical outcomes of reactions involving this compound?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model the compound’s electronic structure and steric interactions. Key steps:

Conformational Analysis: Identify low-energy conformers of the cyclohexanol ring, accounting for axial/equatorial methyl and ethynyl groups.

Transition-State Modeling: Map energy barriers for reactions (e.g., cyclopropane photocycloadditions) to predict regio- and stereoselectivity .

Molecular Dynamics (MD) Simulations: Simulate solvent effects (e.g., acetone) on reaction pathways.
Validation via HPLC (Chiralpak OD-H column) and optical rotation ([α]D) measurements confirms enantiomeric excess (e.g., 95% ee) .

What analytical strategies resolve contradictions in NMR and MS data for characterizing this compound derivatives?

Level: Advanced
Methodological Answer:
Discrepancies in spectral data often arise from isomeric mixtures or solvent artifacts. Resolution methods include:

  • 2D NMR (COSY, HSQC): Assign proton-proton and proton-carbon correlations to distinguish axial vs. equatorial substituents on the cyclohexanol ring .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas (e.g., C₁₁H₁₆O) with <5 ppm error .
  • Isomer-Specific Chromatography: Use chiral columns (e.g., Chiralpak OD-H) with n-hexane/isopropanol gradients to separate cis-trans isomers .
    Contradictions in melting points or boiling points (e.g., 206.3°C vs. 296.7°C) may reflect polymorphic forms or impurities, necessitating recrystallization in ethanol/water .

How can researchers design experiments to evaluate the bioactivity of this compound derivatives?

Level: Advanced
Methodological Answer:
Derivatization strategies (e.g., carbamate formation) enhance bioavailability. Example protocol:

Derivative Synthesis: React with chloroformates (e.g., ClCO₂Et) in DCM using DMAP as a catalyst .

In Vitro Assays:

  • Antiviral Activity: Use HIV-1 reverse transcriptase inhibition assays (IC₅₀ measurements) .
  • Cytotoxicity Screening: MTT assays on HeLa cells with dose ranges (1–100 µM).

Synergistic Studies: Combine with known inhibitors (e.g., resveratrol) and analyze via Chou-Talalay synergy plots .

What safety protocols are critical when handling this compound in photochemical reactions?

Level: Basic
Methodological Answer:
While the compound lacks GHS classification, precautions include:

  • Ventilation: Use fume hoods for reactions under blue LEDs or UV light to prevent ethynyl group degradation .
  • PPE: Nitrile gloves and safety goggles to avoid skin/eye contact (though irritation risk is low) .
  • Waste Disposal: Collect organic waste in halogen-resistant containers (ethynyl groups may react with halogens) .

How do steric effects from 3,5-dimethyl groups influence the compound’s reactivity in [3+2] cycloadditions?

Level: Advanced
Methodological Answer:
The 3,5-dimethyl groups create a steric "gate" around the ethynyl moiety, directing cycloadditions to less hindered positions. Experimental validation:

  • Kinetic Studies: Compare reaction rates with/without methyl groups using time-resolved IR spectroscopy.
  • X-ray Crystallography: Resolve adduct structures to confirm regioselectivity (e.g., endo vs. exo products) .
    Steric parameters (Charton steric constants) for methyl groups (~0.52) predict slower kinetics in bulky environments .

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